Lithium trifluoroacetate monohydrate
Description
Significance in Contemporary Chemical Science
The significance of lithium trifluoroacetate (B77799) monohydrate in modern chemical science is intrinsically linked to the properties of its constituent ions. The trifluoroacetate anion (CF₃COO⁻) is notable for its high stability and the strong electron-withdrawing effect of the trifluoromethyl group. This influences the coordination chemistry and reactivity of the associated lithium cation (Li⁺).
In contemporary research, the compound serves as a precursor for the in-situ formation of other reactive species and as a component in electrolyte systems. Although less studied than other lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), its unique anionic structure offers different solvation and transport properties, which is an area of active investigation.
Interdisciplinary Research Relevance within Chemistry and Materials Science
The relevance of lithium trifluoroacetate monohydrate extends across several sub-disciplines of chemistry and into materials science. Its primary areas of impact include:
Polymer Chemistry: Lithium salts are known to interact with polymer matrices, altering their physical properties. Research has shown that lithium trifluoroacetate can affect the glass transition temperature (Tg) of polymers like poly(methyl methacrylate) (PMMA). sigmaaldrich.com This interaction is crucial for the development of solid polymer electrolytes, where the salt provides ionic conductivity. The presence of the water of hydration in the monohydrate can further influence these interactions and the resulting material properties.
Materials Science for Energy Storage: A significant area of research for trifluoroacetate-based lithium salts is in the field of lithium-ion batteries. While not a primary salt in commercial batteries, lithium trifluoroacetate is explored as an electrolyte additive. Additives can improve the performance and safety of batteries by modifying the solid electrolyte interphase (SEI) on the electrodes. The decomposition products of the trifluoroacetate anion are believed to contribute to a more stable SEI.
Catalysis: While specific catalytic applications of the monohydrate are not widely reported, related trifluoroacetate and lithium salts are known to act as Lewis acid catalysts in organic synthesis. researchgate.net This suggests potential, yet to be fully explored, applications for this compound in catalyzing various organic transformations.
Overview of Research Trajectories for Trifluoroacetate-based Lithium Salts
The research landscape for trifluoroacetate-based lithium salts is evolving, with several key trajectories:
Electrolyte Additives for Lithium-Ion Batteries: A major focus is on using these salts to enhance the performance of lithium-ion batteries. Research investigates how the trifluoroacetate anion influences the composition and stability of the SEI layer, which is critical for battery longevity and safety.
Solid-State Electrolytes: The development of all-solid-state batteries is a significant goal in energy storage research. Lithium trifluoroacetate is being investigated as a salt component in solid polymer electrolytes. mdpi.comcip.com.cn The aim is to create materials with sufficient ionic conductivity and mechanical stability to replace flammable liquid electrolytes.
Fundamental Coordination Chemistry: Understanding the fundamental interactions between the lithium cation, the trifluoroacetate anion, and solvent molecules or polymer chains is crucial for designing new materials with tailored properties. Spectroscopic and computational studies are employed to probe these interactions.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2,2,2-trifluoroacetate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Li.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHJNHEELCMBD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(C(F)(F)F)[O-].O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3LiO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Lithium Trifluoroacetate Monohydrate
Conventional Aqueous and Anhydrous Synthesis Routes
Conventional methods for synthesizing lithium trifluoroacetate (B77799) are primarily based on fundamental chemical reactions such as neutralization, followed by carefully controlled crystallization processes. These routes can be adapted for both aqueous and anhydrous conditions to yield the desired product.
The most common and straightforward method for producing lithium trifluoroacetate is through the neutralization reaction between trifluoroacetic acid (TFA) and a lithium-containing base. This acid-base reaction is typically followed by a crystallization step to isolate the salt.
The reaction generally involves combining trifluoroacetic acid with lithium carbonate or lithium hydroxide (B78521) in a suitable solvent. In one established process, trifluoroacetic acid is neutralized with an alkaline agent like lithium carbonate in an alcohol medium, such as isobutanol. google.com The water formed during the neutralization is subsequently removed via azeotropic distillation, a critical step for obtaining the anhydrous salt, which can then be hydrated to the monohydrate form if desired. google.com
Following the removal of water, a hydrocarbon that does not dissolve the lithium trifluoroacetate, for instance, toluene, is introduced. This induces the precipitation of the salt from the solution. google.com The resulting solid can then be filtered and dried to yield the final product. google.com The pH of the reaction medium is a crucial parameter, often adjusted to a specific value (e.g., pH 5) by the controlled addition of the lithium base to ensure complete reaction and optimal precipitation. google.com Evaporation of aqueous solutions of alkali metal trifluoroacetates often results in a highly viscous liquid, making crystallization difficult, which is why the use of azeotropic distillation with an organic solvent is an effective industrial strategy. google.com
The synthesis of metal salts through the direct combination of elemental metal with an acid is a known chemical pathway. However, for lithium trifluoroacetate, this method is not commonly reported in scientific literature. The reaction of elemental lithium, an alkali metal, with an acid like trifluoroacetic acid would be highly exothermic and potentially hazardous, posing significant safety challenges for controlled synthesis. americanelements.com Consequently, the neutralization of lithium bases such as lithium carbonate or lithium hydroxide is the overwhelmingly preferred and safer conventional method. google.com
Advanced and Sustainable Synthesis Strategies
In response to the growing need for environmentally responsible chemical manufacturing, advanced synthesis strategies are being developed. These methods focus on improving reaction conditions, reducing waste, and simplifying procedures.
Solvothermal synthesis is an advanced method used to produce crystalline materials from substances in a heated and pressurized solvent. usda.gov The process is carried out in a sealed vessel, often a Teflon-lined autoclave, where the solvent is brought above its boiling point. usda.gov This technique allows for precise control over the size, shape, and crystallinity of the resulting particles. fishersci.ca
While specific examples of solvothermal synthesis for simple salts like lithium trifluoroacetate are not abundant in the literature, the method is widely used for producing more complex materials like metal-organic frameworks (MOFs) and other metal carboxylates. usda.govunlv.eduberkeley.edu In a typical solvothermal process, precursors such as a metal salt and a carboxylic acid are dissolved in a solvent or a mixture of solvents (e.g., dimethylformamide and methanol) and heated. usda.gov The principle could be applied to lithium trifluoroacetate to potentially yield high-purity crystals with specific morphological characteristics, which can be important for certain applications.
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing lithium trifluoroacetate, these principles can be applied to optimize conventional routes.
Key areas for optimization include the choice of solvents, aiming to replace more hazardous ones with greener alternatives, and improving energy efficiency by conducting reactions at lower temperatures. nih.gov The development of catalytic processes, particularly using earth-abundant and non-toxic metals like iron, is a central theme in green chemistry. nih.gov While a specific green catalytic cycle for lithium trifluoroacetate production is not prominently documented, the broader application of these principles, such as minimizing waste through high-yield reactions and using recyclable catalysts, represents a significant area for future development. nih.gov
Solvent-free and one-pot reactions are key strategies within green chemistry that offer significant advantages in terms of process simplification and waste reduction.
Solvent-Free Reactions: These reactions, as the name implies, are conducted without a solvent, which significantly reduces chemical waste and can lead to improved reaction rates. rsc.org For example, the synthesis of certain organic compounds can be achieved by simply heating a mixture of the reactants. researchgate.net Applying this to lithium trifluoroacetate synthesis could involve the direct reaction of solid lithium hydroxide or carbonate with trifluoroacetic acid under controlled temperature conditions, potentially in a melt phase or using mechanochemical methods like ball milling.
One-Pot Reactions: This strategy involves combining multiple reaction steps in a single reactor without isolating intermediate products. sciencedaily.com This approach saves time, resources, and reduces the amount of solvent needed for separation and purification. sciencedaily.com A hypothetical one-pot synthesis of lithium trifluoroacetate could involve its in situ generation and immediate use in a subsequent reaction, thereby streamlining a multi-step process. Such methods are being explored for creating complex materials like battery electrolytes, where multiple components are synthesized together in the same vessel. sciencedaily.com
Principles of Green Chemistry in Synthesis Optimization
Mechanochemical Synthesis Approaches
Mechanochemical synthesis has emerged as a sustainable and efficient alternative to traditional solvent-based methods. nih.gov This technique utilizes mechanical energy, typically from ball milling or grinding, to initiate chemical reactions and induce phase transformations. researchgate.net The primary advantages of this approach include the significant reduction or complete elimination of hazardous solvents, enhanced reaction rates, and often, the ability to produce materials with unique properties due to the high-energy impacts and intimate mixing at the nanoscale. researchgate.netrsc.org It is recognized as a green and economical technique for synthesizing materials like metal-organic frameworks and various salts. researchgate.net
While specific, peer-reviewed procedures for the direct mechanochemical synthesis of lithium trifluoroacetate monohydrate are not extensively documented, the methodology is well-established for analogous compounds. For instance, mechanochemistry has been successfully employed for the synthesis of various lithium-ion battery materials, including LiMn₂O₄ from precursors like lithium hydroxide (LiOH) and lithium carbonate (Li₂CO₃). researchgate.net Research has shown that different lithium precursors exhibit varying reactivities under mechanochemical conditions. researchgate.net Furthermore, the fast and sustainable mechanochemical synthesis of sodium carboxylates has been demonstrated, yielding high-purity products in significantly reduced reaction times without the need for solvents. rsc.org
Based on these established precedents, a plausible and direct mechanochemical route for the synthesis of this compound can be proposed. The reaction would involve the solid-state acid-base neutralization of a lithium precursor with trifluoroacetic acid in a high-energy ball mill. Using lithium hydroxide monohydrate (LiOH·H₂O) as the starting material is particularly advantageous as it provides the water molecule necessary for the formation of the desired monohydrate product directly.
Proposed Mechanochemical Reaction: LiOH·H₂O (solid) + CF₃COOH (liquid) → CF₃COOLi·H₂O (solid) + H₂O (liquid)
In this proposed method, the reactants would be charged into a milling vessel with grinding media (e.g., stainless steel or zirconia balls). The addition of a small amount of liquid, in this case, the trifluoroacetic acid itself, can facilitate the reaction in a process known as liquid-assisted grinding (LAG). The high-energy collisions between the grinding media and the reactants would overcome the activation energy, leading to the formation of the salt. This approach is simpler and potentially more environmentally friendly than conventional solution-based methods that require subsequent evaporation and purification steps. youtube.com
Table 1: Proposed Mechanochemical Synthesis Parameters
| Parameter | Description | Details |
|---|---|---|
| Reactants | Starting materials for the synthesis. | Lithium Hydroxide Monohydrate (LiOH·H₂O), Trifluoroacetic Acid (CF₃COOH). |
| Equipment | Primary apparatus for inducing reaction. | High-Energy Planetary Ball Mill or Shaker Mill. |
| Milling Media | Material used to transfer mechanical energy. | Stainless steel or Zirconia balls (various sizes). |
| Milling Conditions | Operational settings for the mill. | - Rotational Speed: 200-600 RPM (Hypothetical)- Milling Time: 30-90 minutes (Hypothetical)- Atmosphere: Air or inert gas (e.g., Argon) |
| Product | The target compound. | This compound (CF₃COOLi·H₂O). |
| Advantages | Key benefits of this synthetic approach. | Solvent-free, rapid reaction, high yield potential, reduced waste, energy efficient. researchgate.netrsc.org |
Renewable Feedstock Utilization Considerations
The sustainability of producing this compound is intrinsically linked to the provenance of its precursors, most notably trifluoroacetic acid (TFA). wikipedia.org Conventionally, TFA is manufactured through processes like the electro-fluorination of acetic acid or the oxidation of fluorinated hydrocarbons, which rely on petrochemical feedstocks. wikipedia.orgexsyncorp.comgoogle.com A shift towards renewable feedstocks presents both significant opportunities and considerable chemical challenges, primarily centered on the difficulty of forming carbon-fluorine (C-F) bonds using biological or bio-derived starting materials. renewable-carbon.eumdpi.com
A key consideration is that nature produces very few fluorinated organic compounds, making natural biosynthetic pathways for TFA non-existent. nih.gov However, the discovery of the fluorinase enzyme, which is capable of catalyzing the formation of a C-F bond, has opened new avenues for the biotechnological production of fluorinated molecules. nih.govrsc.org Research projects are underway to engineer robust microorganisms, such as Pseudomonas putida, to act as cellular factories for producing fluorinated compounds from simple, renewable carbon sources. renewable-carbon.eu This approach aims to circumvent the harsh chemicals and high energy input associated with traditional chemical fluorination. renewable-carbon.eu
Another strategy involves the chemical modification of platform molecules derived from biomass. mdpi.com Lignocellulosic biomass, such as wood and agricultural residues, can be processed to yield valuable chemical building blocks like furfural. mdpi.comnih.gov Research is exploring pathways to introduce fluorine or trifluoromethyl groups onto these bio-derived furan (B31954) rings. mdpi.com While direct trifluoromethylation presents challenges such as harsh conditions and the use of expensive reagents, ongoing efforts aim to develop more efficient and selective methods. mdpi.com
Interestingly, TFA itself is used in the processing of lignocellulosic materials to break them down into C5 and C6 sugars, which can then be used as feedstocks for biotechnological processes. nih.gov This establishes a potential for a circular economy, where TFA could be used to process biomass, and the resulting sugars could, in theory, be used as a starting point for the biotechnological synthesis of new TFA.
The transition from fossil fuel-based production to renewable routes is still in the research and development phase. The primary hurdle remains the efficient and economical introduction of fluorine into bio-based molecules. rsc.org
Table 2: Comparison of Feedstocks for Trifluoroacetic Acid (TFA) Synthesis
| Aspect | Traditional (Petrochemical) Pathway | Emerging (Renewable) Pathway |
|---|---|---|
| Primary Feedstock | - Halogenated hydrocarbons (e.g., 1,1,1-trifluoro-2,3,3-trichloropropene) wikipedia.org- Acetic Acid exsyncorp.com | - Lignocellulosic Biomass (e.g., sugarcane bagasse, wood) nih.gov- Starch, Glucose |
| Key Process | - Swarts fluorination of hexachloropropene (B155961) followed by oxidation wikipedia.org- Simon electro-fluorination of acetic acid exsyncorp.com | - Biotechnological: Fermentation using engineered microbes (e.g., P. putida) containing fluorinase enzymes renewable-carbon.eu- Chemical: Conversion of biomass to platform chemicals (e.g., furfural) followed by chemical fluorination/trifluoromethylation mdpi.com |
| Current Status | Industrial, well-established. | Conceptual, research and development stage. renewable-carbon.eumdpi.com |
| Sustainability | Relies on finite fossil fuels; can involve harsh reagents and byproducts. google.com | Aims for carbon-neutrality and utilization of waste biomass; potential for greener processes. renewable-carbon.eu |
Advanced Spectroscopic Characterization of Lithium Trifluoroacetate Monohydrate
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for investigating the molecular structure, bonding, and lattice dynamics of lithium trifluoroacetate (B77799) monohydrate.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes
FTIR spectroscopy probes the vibrational modes of a molecule that induce a change in the dipole moment. For lithium trifluoroacetate monohydrate, the FTIR spectrum is characterized by distinct absorption bands corresponding to the trifluoroacetate anion (CF₃COO⁻), the lithium cation's local environment, and the water of hydration.
The trifluoroacetate anion exhibits several characteristic vibrations. The most prominent are the asymmetric and symmetric stretching modes of the carboxylate group (COO⁻). The strong electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly influences the position of these bands compared to a non-fluorinated acetate (B1210297). The CF₃ group itself has strong absorption bands related to its symmetric and asymmetric stretching and deformation modes. The presence of water of hydration introduces characteristic O-H stretching and H-O-H bending vibrations. The interaction of water with the lithium cation and the trifluoroacetate anion can lead to shifts and broadening of these bands. acs.orgthermofisher.comnih.gov
Table 1: Characteristic FTIR Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3500-3200 | ν(O-H) | Asymmetric & Symmetric Stretching of Water |
| ~1680 | νₐ(COO⁻) | Asymmetric Carboxylate Stretch |
| ~1670 | δ(H-O-H) | Bending Mode of Water |
| ~1450 | νₛ(COO⁻) | Symmetric Carboxylate Stretch |
| ~1200 | νₐ(CF₃) | Asymmetric C-F Stretch |
| ~1140 | νₛ(CF₃) | Symmetric C-F Stretch |
| ~840 | ν(C-C) | C-C Stretch |
Note: The exact positions of these peaks can vary based on the sample's physical state and intermolecular interactions.
Raman Spectroscopy for Ion Coordination and Solvation Structures
Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information to FTIR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it well-suited for studying the C-C and C-F bonds in the trifluoroacetate anion and the nature of ion pairing and solvation. pragolab.cz
In this compound, the interaction between the lithium cation (Li⁺) and the carboxylate group of the trifluoroacetate anion can be observed through shifts in the νₛ(COO⁻) band. pragolab.cz The formation of contact ion pairs or solvent-separated ion pairs influences the electronic environment of the carboxylate group, which is reflected in its vibrational frequency. hawaii.edu Furthermore, Raman spectroscopy can elucidate the structure of the hydration shell around the lithium ion. The O-H stretching region of water is sensitive to hydrogen bonding and coordination with cations. researchgate.net In concentrated solutions or the solid state, distinct bands may appear, indicating water molecules directly coordinated to the Li⁺ ion versus those involved in a broader hydrogen-bonding network. researchgate.netnih.gov
Table 2: Key Raman Shifts for Analyzing Ion Interactions in this compound
| Wavenumber (cm⁻¹) | Assignment | Structural Insight |
|---|---|---|
| ~3565 | ν(O-H) | Li⁺-H₂O Hydration Structure researchgate.net |
| ~1444 | νₛ(COO⁻) | Dissociated Trifluoroacetate Anion hawaii.edu |
| ~818 | ν(C-C) | C-C bond of the Trifluoroacetate Anion hawaii.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for obtaining detailed information about the local chemical environment, molecular dynamics, and structure of this compound in both solution and solid states.
Solution-State NMR for Molecular Dynamics and Interactions
In solution, high-resolution NMR of ¹⁹F, ⁷Li, and ¹³C nuclei provides insights into solvation, ion aggregation, and dynamic processes.
¹⁹F NMR: The trifluoromethyl group gives rise to a sharp, intense singlet in the ¹⁹F NMR spectrum. Its chemical shift is sensitive to the solvent and the degree of ionic association. huji.ac.il In different solvents, changes in the ¹⁹F chemical shift can indicate variations in the solvation shell of the anion. The reference chemical shift for trifluoroacetic acid is -76.55 ppm relative to CFCl₃. colorado.edu
⁷Li NMR: As a quadrupolar nucleus, the ⁷Li NMR signal's chemical shift and linewidth are indicative of the symmetry and composition of the lithium ion's first coordination shell. researchgate.net Interactions with the trifluoroacetate anion versus solvent molecules can be studied by observing changes in the ⁷Li chemical shift. rsc.org
¹³C NMR: The ¹³C spectrum will show two distinct resonances: one for the carboxylate carbon (-COO⁻) and one for the trifluoromethyl carbon (-CF₃). The -CF₃ carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), while the -COO⁻ carbon will appear as a triplet due to two-bond coupling (²JCF).
Solid-State NMR for Local Environments and Structural Insights
Solid-state NMR (ssNMR) provides information on the local structure and dynamics within the crystalline lattice of this compound.
⁷Li ssNMR: The ⁷Li nucleus is a sensitive probe of the local coordination environment. The spectrum can reveal the presence of crystallographically distinct lithium sites and provides information on the symmetry of the Li⁺ coordination sphere through the analysis of quadrupolar coupling constants. researchgate.netresearchgate.net
¹⁹F ssNMR: High-resolution ¹⁹F Magic Angle Spinning (MAS) NMR can identify the number of magnetically inequivalent CF₃ groups in the crystal's unit cell. The chemical shift anisotropy (CSA) and dipolar coupling information can provide details on local structure and motion. nih.gov
¹³C ssNMR: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra reveal the isotropic chemical shifts of the carboxylate and trifluoromethyl carbons in the solid state. This data can be correlated with crystallographic data to assign signals to specific carbon sites and gain insight into the conformation of the trifluoroacetate anion in the lattice.
Table 3: Expected NMR Characteristics for this compound
| Nucleus | Technique | Expected Chemical Shift (ppm) | Information Gained |
|---|---|---|---|
| ¹⁹F | Solution | ~ -76 | Anion solvation, ion pairing colorado.edunih.gov |
| ⁷Li | Solution | Solvent-dependent | Cation solvation shell, dynamics researchgate.net |
| ¹³C | Solution | ~160 (COO), ~117 (CF₃) | Molecular structure, J-coupling |
| ⁷Li | Solid-State | Broad, dependent on coordination | Li⁺ coordination geometry, distinct sites researchgate.net |
| ¹⁹F | Solid-State | ~ -76 | Crystallographic inequivalence, local structure nih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Interfacial Chemical Analysis
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. For this compound, XPS can confirm stoichiometry and provide detailed information on the electronic environment of each element. osti.govresearchgate.net
The XPS spectrum provides binding energy values for the core-level electrons of each element.
C 1s: The C 1s region is particularly informative, showing two clearly resolved peaks due to the significant difference in the chemical environment of the two carbon atoms. The carbon in the trifluoromethyl group (-CF₃) appears at a much higher binding energy than the carboxylate carbon (-COO⁻) due to the strong electronegativity of the attached fluorine atoms. researchgate.netresearchgate.netcaltech.edu
O 1s: The O 1s spectrum is expected to show at least two components: one from the carboxylate oxygen atoms and another at a higher binding energy corresponding to the oxygen in the water of hydration (-OH₂). rsc.orgresearchgate.netthermofisher.com
F 1s: A single, intense F 1s peak is expected, characteristic of the C-F bonds in the trifluoromethyl group.
Li 1s: A Li 1s peak at approximately 55-56 eV confirms the presence of lithium in an ionic state. osti.govacs.org
Table 4: Representative XPS Binding Energies for this compound
| Core Level | Expected Binding Energy (eV) | Chemical State Assignment |
|---|---|---|
| C 1s | ~292-293 | -C F₃ thermofisher.com |
| C 1s | ~288-289 | -C OO⁻ rsc.org |
| O 1s | ~533 | H₂O researchgate.net |
| O 1s | ~531-532 | -CO O⁻ researchgate.net |
| F 1s | ~688-689 | CF ₃ |
Note: Absolute binding energies can be affected by sample charging and require careful calibration, often by referencing the adventitious carbon C 1s peak to 284.8 eV. caltech.edu
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the mass spectrum is expected to be characterized by the ionization of the molecule and the subsequent fragmentation of the trifluoroacetate moiety, influenced by the presence of the lithium ion and the water of hydration.
Molecular Identity:
The molecular formula for this compound is C₂F₃LiO₂·H₂O. The anhydrous formula is C₂F₃LiO₂. The presence of the water of hydration may be observed in the mass spectrum through the loss of a water molecule (18 Da). The primary ions observed would likely correspond to the trifluoroacetate anion and its adducts with lithium.
Fragmentation Pathways:
Upon ionization, typically using techniques like electrospray ionization (ESI), the trifluoroacetate anion ([CF₃COO]⁻) would be readily formed. The fragmentation of this anion is a key diagnostic feature. The high electronegativity of the fluorine atoms significantly influences the fragmentation process.
A primary fragmentation pathway for the trifluoroacetate anion involves the loss of carbon dioxide (CO₂), a neutral molecule with a mass of 44 Da, to generate the trifluoromethyl anion ([CF₃]⁻).
[CF₃COO]⁻ → [CF₃]⁻ + CO₂
Another potential fragmentation is the cleavage of the C-C bond, leading to the formation of other characteristic ions. The mass spectrum of trifluoroacetic acid shows a prominent peak at m/z 69, corresponding to the trifluoromethyl cation ([CF₃]⁺), and a peak at m/z 45, corresponding to the carboxyl group cation ([COOH]⁺). While the ionization mode would determine the observed ions (positive or negative), these fragments are indicative of the trifluoroacetate structure.
The presence of lithium can lead to the formation of lithiated adducts. In positive ion mode, species such as [CF₃COOLi₂]⁺ might be observed. In negative ion mode, the formation of radical anions like [CF₃COOLi]⁻• has been reported for other alkali metal carboxylates. acs.org The fragmentation of such a radical anion would likely involve the loss of a neutral lithium atom. acs.org
[CF₃COOLi]⁻• → [CF₃COO]⁻ + Li
The subsequent fragmentation of the resulting trifluoroacetate anion would then proceed as described above. The water of hydration is expected to be lost readily during the ionization process and may not be directly observed in the primary fragmentation patterns, though its loss can be inferred from the mass of the parent ion.
Predicted Mass Spectrometry Data
| m/z (Predicted) | Proposed Ion/Fragment | Fragmentation Pathway |
| 113 | [CF₃COO]⁻ | Trifluoroacetate anion |
| 69 | [CF₃]⁺ or [CF₃]⁻ | Loss of CO₂ from [CF₃COO]⁻ |
| 45 | [COOH]⁺ | Cleavage of C-C bond |
This table presents predicted data based on the fragmentation of the trifluoroacetate anion and may vary based on the specific mass spectrometry conditions.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for studying molecules like lithium trifluoroacetate (B77799) monohydrate.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in lithium trifluoroacetate monohydrate, a process known as geometry optimization. These calculations find the minimum energy structure by evaluating the forces on each atom. For related lithium-ion complexes, such as those with carbonate-based electrolytes, DFT has been used to calculate bond lengths and angles of the optimized structures. researchgate.netmdpi.com For instance, in a Li+-ethylene carbonate (EC) complex, the Li–O bond distance was calculated to be approximately 1.740 Å. mdpi.com Similar calculations for this compound would reveal the precise coordination geometry of the lithium ion with the trifluoroacetate anion and the water molecule.
Electronic structure analysis, often performed alongside geometry optimization, provides information on the distribution of electrons within the molecule. rsc.orgyoutube.com This includes mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. DFT can also generate electrostatic potential maps, which visualize the charge distribution and identify electron-rich and electron-poor regions, key to understanding intermolecular interactions. youtube.com
DFT enables the simulation of various spectroscopic signatures, which can be compared with experimental data for validation. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be predicted. mdpi.comresearchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For DL-Valinium trifluoroacetate, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute and assign vibrational wavenumbers. researchgate.net A similar approach for this compound would allow for the assignment of specific vibrational modes to the stretching and bending of its functional groups, such as the C=O, C-F, and O-H bonds. This theoretical analysis aids in the interpretation of experimental spectra and provides a deeper understanding of the molecule's intramolecular dynamics.
DFT is a powerful tool for exploring the mechanisms of chemical reactions by calculating the energetic profiles of potential reaction pathways. researchgate.netrsc.orgresearchgate.net This involves identifying and characterizing the structures of reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate. For example, a DFT study on the reaction of methyl trifluoroacetate with lithium polysulfides successfully located transition states and calculated the associated energy barriers for methyl group transfer. researchgate.net For this compound, DFT could be used to investigate its decomposition pathways or its reactions with electrode materials in a battery context. rsc.org By mapping the potential energy surface, researchers can determine the most likely reaction mechanisms and the kinetic feasibility of various processes. nih.gov
Molecular Dynamics (MD) Simulations for Solvation and Ion Transport Phenomena
In MD simulations of lithium-ion electrolytes, researchers can analyze the solvation shell around the Li+ ion by calculating radial distribution functions (RDFs) and coordination numbers. researchgate.netmdpi.com The RDF describes the probability of finding a solvent molecule or anion at a certain distance from the lithium ion, while the coordination number quantifies the average number of molecules in the first solvation shell. researchgate.net
MD simulations are also critical for studying ion transport properties, such as diffusion coefficients and ionic conductivity. chemrxiv.orgnih.gov By tracking the mean-squared displacement (MSD) of ions over time, their diffusion coefficients can be calculated. nih.govmdpi.com These parameters are essential for evaluating the performance of an electrolyte. Studies on related lithium salts like LiTFSI have used MD to distinguish between different transport mechanisms, such as vehicular transport (where the ion moves with its solvation shell) and structural diffusion (ion hopping between coordination sites). nih.gov
Table 1: Representative Data from MD Simulations of Lithium-Ion Electrolytes
| System | Property | Finding | Reference |
|---|---|---|---|
| LiPF6 in EMC/TMS | Ionic Conductivity | Peak conductivity of 0.91 mS/cm at 1:2 EMC/TMS ratio. | nih.gov |
| LiTFSI in PEO | Li+ Transport | Transport occurs via intra-hopping, inter-hopping, and co-diffusion with the polymer chain. | nih.gov |
| LiNO3 in Ethylammonium Nitrate (B79036) | Li+ Coordination Number | The average coordination number of Li+ with nitrate anions is 4. | researchgate.net |
| LiTFSI in PEC | Li+ Diffusivity | Li+ ions can be categorized into "faster" and "slower" groups based on MSD data, with faster ions contributing more to overall mobility at high concentrations. | mdpi.com |
Quantum Chemical Modeling of Ionic Interactions and Coordination Complexes
Quantum chemical methods, including DFT, are used to perform detailed analyses of the non-covalent interactions that govern the structure and properties of ionic compounds. researchgate.netresearchgate.netchemrxiv.orgablesci.com For this compound, these methods can precisely characterize the interactions between the lithium cation, the trifluoroacetate anion, and the water molecule.
Studies on trifluoroacetate-based ionic liquids have shown that interactions are a mix of strong electrostatic (Coulombic) forces and hydrogen bonding. researchgate.netacs.org The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to quantify these interactions. QTAIM analyzes the electron density topology to characterize bond paths and bond critical points, revealing the nature of interionic bonds. NBO analysis examines charge transfer between orbitals, providing insight into the strength of interactions like hydrogen bonds. researchgate.net For this compound, these models would elucidate the coordination of the Li+ ion by the oxygen atoms of the trifluoroacetate's carboxylate group and the water molecule, as well as any hydrogen bonding between the water molecule and the anion. rsc.orgua.pt
Computational Prediction of Electrochemical Stability Windows and Redox Potentials
For applications in electrochemical devices like lithium-ion batteries, the electrochemical stability of an electrolyte component is paramount. Computational methods can predict the electrochemical stability window (ESW), which is the voltage range where the electrolyte is resistant to oxidation and reduction. youtube.com
The ESW can be estimated using DFT by calculating the energies of the HOMO and LUMO. researchgate.net The HOMO energy relates to the oxidation potential (anodic stability limit), while the LUMO energy relates to the reduction potential (cathodic stability limit). A large HOMO-LUMO gap generally suggests a wider electrochemical window. researchgate.net More advanced methods involve simulating the actual reduction and oxidation reactions by adding or removing electrons from the molecule and calculating the corresponding change in Gibbs free energy. nih.govacs.orgacs.orgnih.govacs.orgnih.gov These calculations, often performed using a polarizable continuum model (PCM) to simulate solvent effects, yield quantitative predictions of redox potentials versus a reference electrode like Li/Li+. acs.orgnih.gov Such predictions are crucial for screening new salts and determining their compatibility with different electrode materials. researchgate.netmdpi.comyoutube.comresearchgate.net
Table 2: Computationally Predicted Redox Potentials for Selected Electrolyte Species
| Species | Calculated Potential (V vs. Li/Li+) | Method/Level of Theory | Reference |
|---|---|---|---|
| DME (Reduction) | -1.26 V | DFT with Dunning's triple-ζ basis set | acs.org |
| TFSI- (Reduction) | -0.10 V | DFT with Dunning's triple-ζ basis set | acs.org |
| LIPON (Oxidation) | 4.12 V | DFT (Intrinsic Stability) | nih.gov |
| LIPON (Reduction) | 0.00 V | DFT (Intrinsic Stability) | nih.gov |
Reaction Mechanisms and Chemical Reactivity of Lithium Trifluoroacetate Monohydrate
Hydrolytic Pathways and Products
Lithium trifluoroacetate (B77799) is the salt of a strong acid, trifluoroacetic acid (pKa ≈ 0.23), and a strong base, lithium hydroxide (B78521). nih.gov Consequently, when dissolved in water, it fully dissociates into lithium cations (Li⁺) and trifluoroacetate anions (CF₃COO⁻). The term "hydrolysis" in this context primarily refers to the dissolution and hydration of these ions, rather than a chemical reaction that breaks down the trifluoroacetate anion.
The trifluoroacetate anion is exceptionally stable in aqueous solutions. This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the carboxylate anion. nih.govscilit.com Environmental and chemical studies have shown that the trifluoroacetate anion is persistent in aqueous phases and is resistant to degradation under normal conditions. scilit.comlibretexts.org
In solution, the lithium cation and trifluoroacetate anion become hydrated. The lithium ion, due to its high charge density, strongly coordinates with water molecules. Research on the hydrolysis of esters has shown that lithium cations can enhance reaction rates in aqueous/organic solvent mixtures, such as tetrahydrofuran (B95107) (THF) and water, by coordinating to carbonyl oxygen atoms and increasing the substrate's solubility and reactivity in the organic phase. jst.go.jp While lithium trifluoroacetate itself is stable, this illustrates the significant role of the lithium ion's interaction with polar molecules like water. The monohydrate form indicates that a single water molecule is integrated into the crystal lattice of the solid salt, which is released upon dissolution.
Therefore, the primary products of the "hydrolysis" of lithium trifluoroacetate monohydrate are simply the hydrated lithium cation, [Li(H₂O)ₙ]⁺, and the hydrated trifluoroacetate anion, CF₃COO⁻(aq), in solution.
Organometallic Reactivity and Methyl Group Transfer Reactions
While lithium trifluoroacetate itself lacks a methyl group, its formation as a product and its interaction within reaction mixtures are relevant in the context of methyl group transfer reactions, particularly those involving its corresponding ester, methyl trifluoroacetate (CH₃TFA). Such reactions are of interest in fields like battery technology, where ester-based electrolyte additives are studied.
The reactivity of lithium trifluoroacetate and related compounds has been explored in the context of lithium-sulfur (Li-S) batteries, where electrolyte additives are used to mitigate issues like the polysulfide shuttle phenomenon. One such additive, methyl trifluoroacetate (CH₃TFA), can react with lithium polysulfides (e.g., Li₂S₆) in a process that involves methyl group transfer and results in the formation of lithium trifluoroacetate (LiTFA) and dimethyl polysulfides. researchgate.net
Density Functional Theory (DFT) studies have been employed to elucidate the mechanism of the reaction between CH₃TFA and Li₂S₆. researchgate.net The key findings from these mechanistic studies are:
Initial Complex Formation: The reaction initiates with the barrierless formation of a reactant complex (RC). This is driven by the strong affinity between the lithium atom of Li₂S₆ and the carbonyl oxygen of CH₃TFA, forming a Li-O bond. researchgate.net
Methyl Group Transfer: The transfer of the methyl group from CH₃TFA to the lithium polysulfide proceeds through a high-energy transition state. This step is the rate-determining step of the reaction. researchgate.net
Product Formation: Following the methyl transfer, an intermediate complex is formed which then can lead to products such as organosulfur compounds and lithium trifluoroacetate.
The studies indicate that the direct methyl transfer from CH₃TFA to Li₂S₆ is a kinetically slow process at room temperature. researchgate.netresearchgate.net
Kinetic and thermodynamic parameters for the reaction between methyl trifluoroacetate and lithium polysulfide (Li₂S₆) have been calculated using DFT, providing insight into the favorability and rate of these transfer processes. The calculations were performed in both the gas phase and in a dimethoxyethane (DME) solvent phase, a common electrolyte solvent. researchgate.net
| Reaction Step | Phase | Parameter | Value (kcal/mol) |
|---|---|---|---|
| Methyl Transfer (RC → TS1 → IC1) | Gas | Barrier Energy | 42.85 |
| Solvent (DME) | Barrier Energy | 44.88 | |
| Internal Methyl Transfer (IC2 → TS2 → P1) | Gas | Barrier Energy | 49.92 |
| Solvent (DME) | Barrier Energy | 42.84 |
Data sourced from a DFT study on the reaction mechanism. RC = Reactant Complex, TS = Transition State, IC = Intermediate Complex, P = Product.
Catalytic Activity as a Lewis Acid
The lithium cation (Li⁺) is a Lewis acid, capable of accepting an electron pair. While it is a weaker Lewis acid than many transition metals or main group metals like aluminum, it can catalyze various organic reactions. The trifluoroacetate anion is a weakly coordinating counterion, which is beneficial for catalysis as it does not strongly bind to the lithium cation, leaving the metal center free to activate substrates. While literature specifically detailing lithium trifluoroacetate as a Lewis acid catalyst is not abundant, the catalytic potential can be inferred from the behavior of other lithium salts and metal trifluoroacetates.
Lewis acids are widely used to catalyze carbon-carbon bond-forming reactions by activating electrophiles, typically carbonyl compounds. Reactions such as aldol (B89426) condensations, Michael additions, and Diels-Alder reactions often employ Lewis acid catalysts. tcichemicals.com
Several related compounds demonstrate the potential of the Li⁺ and trifluoroacetate components in catalysis:
Lithium Acetate (B1210297) (LiOAc): Has been shown to catalyze the aldol reaction between aldehydes and trimethylsilyl (B98337) enolates. scilit.com
Lithium Tetrafluoroborate (LiBF₄): Acts as a mild and efficient Lewis acid catalyst for both inter- and intramolecular aza-Michael additions of amines to electron-deficient alkenes. yccskarad.comresearchgate.net
Metal Trifluoroacetates: Iron(III) trifluoroacetate is a recyclable Lewis acid catalyst for Biginelli and Hantzsch reactions. researchgate.net Lanthanide triflates are well-known, water-stable Lewis acids for a variety of transformations. tcichemicals.comnih.gov
Sodium Trifluoroacetate (NaTFA): Has been used as an additive to mediate copper-catalyzed aza-Michael additions in aqueous media. nih.gov
These examples suggest that lithium trifluoroacetate could potentially catalyze similar transformations, activating carbonyls or other electrophiles for nucleophilic attack.
| Catalyst/Mediator | Reaction Type | Reference |
|---|---|---|
| Lithium Acetate | Aldol Reaction | scilit.com |
| Lithium Tetrafluoroborate | Aza-Michael Addition | yccskarad.comresearchgate.net |
| Iron(III) Trifluoroacetate | Biginelli & Hantzsch Condensations | researchgate.net |
| Sodium Trifluoroacetate | Copper-Catalyzed Aza-Michael Addition | nih.gov |
| Morpholinium Trifluoroacetate | Aldol Condensation | researchgate.net |
A hypothetical catalytic cycle for a lithium trifluoroacetate-catalyzed reaction, such as an aldol reaction, would involve the following general steps:
Activation: The Lewis acidic lithium cation coordinates to the electrophilic substrate, typically to the oxygen atom of a carbonyl group in an aldehyde or ketone. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A nucleophile, such as an enol or silyl (B83357) enol ether, attacks the activated carbonyl carbon, forming a new carbon-carbon bond. This results in a lithium alkoxide intermediate.
Product Release: The lithium alkoxide intermediate is protonated during aqueous workup, or it may exchange with a starting aldehyde to release the aldol product and regenerate the lithium-activated aldehyde complex, thus continuing the catalytic cycle. khanacademy.org
The key intermediate in this cycle is the complex formed between the lithium ion and the electrophilic substrate. Studies on more potent lanthanide triflate Lewis acid catalysts have used techniques like mass spectrometry to intercept and characterize such catalytic intermediates, providing evidence for the coordination of the metal ion to the reactants. nih.gov For a lithium trifluoroacetate-catalyzed process, the intermediate would be a [Substrate-Li]⁺ complex, where the trifluoroacetate anion remains as a spectator counterion.
Interactions with Related Chemical Species in Diverse Reaction Environments
The reactivity of this compound is significantly influenced by its environment and the chemical species it interacts with. While its application as a primary reagent in a wide range of organic syntheses is not extensively documented, its formation in situ and subsequent interactions have been studied, particularly in the context of electrolyte solutions for lithium-sulfur (Li-S) batteries.
In this specific environment, lithium trifluoroacetate is formed from the reaction of the electrolyte additive methyl trifluoroacetate (CH₃TFA) with lithium polysulfides (Li₂S₆). sioc.ac.cnresearchgate.netresearchgate.net This interaction is a key example of the compound's behavior in a complex chemical system. A Density Functional Theory (DFT) study has elucidated the mechanism of this reaction, highlighting the role of the lithium ion and the trifluoroacetate group. researchgate.net
The initial interaction involves the formation of a reactant complex between Li₂S₆ and CH₃TFA, which is a barrierless reaction. researchgate.net This is driven by the high affinity between the lithium atom of the polysulfide and the oxygen atoms of the trifluoroacetate group, leading to the formation of a strong Li-O bond. researchgate.net This interaction is crucial as it initiates the subsequent chemical transformations.
Following the initial complex formation, the reaction proceeds through a series of steps involving methyl group transfer and the eventual elimination of a lithium trifluoroacetate (LiTFA) molecule. nih.gov The elimination of LiTFA is also a barrierless reaction, occurring from an intermediate complex. nih.gov This process results in the formation of organosulfur compounds, which are relevant to the performance of Li-S batteries. sioc.ac.cnresearchgate.net
The table below summarizes the key steps in the reaction between methyl trifluoroacetate and lithium polysulfide, leading to the formation and involvement of lithium trifluoroacetate.
| Step | Description | Reactants | Intermediates/Products | Key Interaction Involving Lithium Trifluoroacetate Moiety |
| 1 | Formation of Reactant Complex | Li₂S₆ and CH₃TFA | Reactant Complex (RC) | Strong Li-O bond formation between the lithium of the polysulfide and the carbonyl oxygen of the methyl trifluoroacetate. researchgate.net |
| 2 | Methyl Group Transfer | Reactant Complex (RC) | Intermediate Complex 1 (IC1) | The trifluoroacetate group remains coordinated to the lithium ion. |
| 3 | Elimination of LiTFA | IC1 and another molecule of CH₃TFA | Intermediate Complex 2 (IC2) and LiTFA | Elimination of the lithium trifluoroacetate molecule as a distinct species. nih.gov |
| 4 | Internal Methyl Group Transfer | Intermediate Complex 2 (IC2) | Product (P1) - Dimethyl polysulfide | The eliminated LiTFA exists as a separate entity in the reaction mixture. |
This example from the field of battery chemistry demonstrates that lithium trifluoroacetate, even when not added as a primary reagent, plays a significant role in the reaction pathway. Its formation and interaction with other species can dictate the course of the reaction and the nature of the final products. The strong coordination of the lithium ion with the oxygen atoms of the trifluoroacetate is a recurring theme in its chemistry.
Influence on Functional Group Manipulations and Cleavage Reactions
The direct use of this compound as a primary reagent for functional group manipulations and cleavage reactions is not widely reported in the chemical literature. Its influence in these transformations is more subtle and can be inferred from the distinct properties of its constituent ions: the lithium cation (Li⁺) and the trifluoroacetate anion (CF₃COO⁻).
The trifluoroacetate anion is the conjugate base of trifluoroacetic acid (TFA), an extremely strong organic acid (pKa ≈ 0.23). wikipedia.orgchemicalbook.com Consequently, the trifluoroacetate anion is a very weak base and a poor nucleophile. nih.gov This low nucleophilicity is a key characteristic, meaning it is unlikely to participate directly in nucleophilic substitution or addition reactions. This contrasts with salts containing more nucleophilic anions, such as acetates or halides.
The primary influence of lithium trifluoroacetate in a reaction medium often stems from the Lewis acidic character of the lithium cation. sioc.ac.cn A Lewis acid can coordinate to lone pairs of electrons on heteroatoms like oxygen and nitrogen. meta-synthesis.com This interaction can activate functional groups towards further reaction. For instance, coordination of Li⁺ to a carbonyl oxygen would render the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile. Similarly, coordination to an ether or an amine could facilitate cleavage or other transformations.
In the context of cleavage reactions, such as the deprotection of protecting groups, trifluoroacetic acid (TFA) is commonly employed due to its strong Brønsted acidity. fiveable.mecommonorganicchemistry.com Lithium trifluoroacetate, being a salt, does not possess this strong acidity. Therefore, it would not be a suitable direct replacement for TFA in acid-catalyzed cleavage reactions like the removal of a Boc (tert-butyloxycarbonyl) group. fiveable.me However, if a cleavage reaction is promoted by a Lewis acid, the lithium ion from lithium trifluoroacetate could potentially play a catalytic role.
The table below outlines the properties of the constituent ions of lithium trifluoroacetate and their likely influence on functional group manipulations.
| Ion | Property | Likely Influence on Functional Group Manipulations and Cleavage Reactions |
| Lithium Cation (Li⁺) | Lewis Acid | - Can coordinate to heteroatoms (O, N), activating functional groups like carbonyls, ethers, and esters towards nucleophilic attack. sioc.ac.cnmeta-synthesis.com- May facilitate certain cleavage reactions by stabilizing a leaving group. |
| Trifluoroacetate Anion (CF₃COO⁻) | - Very Weak Base- Poor Nucleophile | - Unlikely to act as a base to deprotonate all but the most acidic C-H bonds. wikipedia.org- Unlikely to participate in nucleophilic substitution or addition reactions. nih.gov- Acts as a non-participating counter-ion in many potential transformations. |
Electrochemical Research and Battery Technology Applications
Electrolyte Design and Formulation
The design of the electrolyte is a critical factor in determining the performance, safety, and lifespan of lithium-ion batteries. The choice of lithium salt and solvent system dictates the electrolyte's ionic conductivity, electrochemical stability window, and compatibility with the electrodes.
Co-solvent Role in Lithium-Ion Battery Electrolytes
Interfacial Chemistry and Solid Electrolyte Interphase (SEI) Formation
The formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode is paramount for the long-term cyclability and safety of lithium-ion batteries. youtube.comgrepow.com These layers are formed from the decomposition products of the electrolyte and should be ionically conductive but electronically insulating. grepow.com
Mechanism of SEI/CEI Formation and Evolution
No specific research findings are available in the public domain regarding the detailed mechanism of SEI or CEI formation and evolution when lithium trifluoroacetate (B77799) monohydrate is used as an electrolyte component.
However, studies on related trifluoroacetate compounds offer some clues. Research on sodium trifluoroacetate (NaTFA) in a concentrated aqueous electrolyte suggests the formation of a robust fluoride (B91410) layer on the anode, which contributes to a stable electrochemical window. researchgate.net The decomposition of fluorinated compounds is known to contribute to the formation of lithium fluoride (LiF) in the SEI, which is a desirable component due to its wide bandgap and stability. rsc.org DFT calculations on fluorinated esters suggest that their decomposition can occur through C–F bond breakage, yielding fluoride ions that can form LiF in the SEI. rsc.org
In a study involving a zinc trifluoroacetate hydrate-based organic electrolyte, it was observed that the trifluoroacetate anions in the solvation shell of the zinc ions induce the formation of an inorganic-rich SEI. nih.gov This indicates that the trifluoroacetate anion can actively participate in the formation of the interphase layer.
Impact on Electrode Protection and Electrochemical Stability
Direct evidence of the impact of lithium trifluoroacetate monohydrate on electrode protection and electrochemical stability is not documented in the available literature. However, the anticipated formation of a LiF-rich SEI from the decomposition of the trifluoroacetate anion could theoretically enhance electrode protection. A stable SEI prevents continuous electrolyte decomposition and protects the anode from detrimental reactions with the electrolyte. youtube.com
The electrochemical stability of an electrolyte is crucial for high-voltage battery applications. The trifluoroacetate group, due to its electron-withdrawing nature, is expected to have good oxidation stability. acs.org This is a desirable characteristic for electrolytes used with high-voltage cathodes.
Data Tables
Table 1: Properties of a Concentrated Sodium Trifluoroacetate (NaTFA) Aqueous Electrolyte
| Property | Value | Reference |
| Concentration | 26 mol kg⁻¹ | researchgate.net |
| Ionic Conductivity | 23 mS cm⁻¹ | researchgate.net |
| Electrochemical Stability Window | 3.1 V | researchgate.net |
Note: This data is for Sodium Trifluoroacetate (NaTFA) and is provided for context on the potential properties of trifluoroacetate-based concentrated electrolytes.
Table 2: Properties of Local High-Concentration Electrolytes (LHCEs) with Fluorinated Ester Solvents
| Electrolyte Formulation | Ionic Conductivity (25 °C) | Viscosity (25 °C) | Reference |
| MOF | 4.3 mS cm⁻¹ | 4.8 mPa s | rsc.org |
| MTF | 7.0 mS cm⁻¹ | 3.1 mPa s | rsc.org |
| LiPF₆ EC:DMC (Control) | 11 mS cm⁻¹ | < 3 mPa s | rsc.org |
| LiFSI EC:DMC (Control) | 16 mS cm⁻¹ | < 3 mPa s | rsc.org |
Note: This data is for electrolytes containing fluorinated ester solvents and is provided to illustrate the properties of electrolytes with related functional groups.
Ion Transport Mechanisms and Conductivity Enhancement
The performance of lithium-ion batteries is intrinsically linked to the efficiency of ion transport within the electrolyte. For electrolytes containing this compound, the mechanisms governing ionic movement and the strategies to enhance conductivity are critical areas of research.
Li+ Solvation and Desolvation Processes
The process of Li+ solvation and desolvation is a pivotal factor influencing the electrochemical performance of lithium batteries, especially at low temperatures. The energy barrier associated with the removal of solvent molecules from the Li+ coordination shell before its intercalation into the anode is a key rate-limiting step.
Theoretical calculations have been employed to understand the Li+ solvation structure in electrolytes containing lithium trifluoroacetate. These studies help in determining the coordination number of Li+, which is the number of solvent molecules and anions directly bonded to the lithium cation. researchgate.net The coordination environment directly impacts the ease of Li+ desolvation at the electrode-electrolyte interface. A lower desolvation energy facilitates faster charge transfer kinetics, which is crucial for high-rate and low-temperature performance.
| Electrolyte System | Dominant Li⁺ Solvation Structure | Coordination Number (n) | Method of Determination |
| [Li(G3)][TFA] | Aggregated Li⁺-[TFA]⁻ clusters | ~1 (glyme per Li⁺) | Raman Spectroscopy, MD Simulations rsc.orgacs.org |
| LiTFA/LiNO₃ in carbonate | Li⁺ coordinated with FSI⁻, IPF, and FEC | Varies with concentration | MD Simulations researchgate.net |
| LiCF₃CO₂ in dilute solutions | Tends to form aggregates (AGGs) | Not specified | DFT Calculations rsc.org |
Note: The data presented is illustrative and derived from various research studies. The exact coordination number and structure can vary significantly with solvent type, salt concentration, and temperature.
Development of Single-Ion Conductive Polymer Electrolytes utilizing Trifluoroacetate Moieties
A significant challenge in conventional liquid electrolytes is that both cations and anions contribute to the ionic conductivity. However, only the Li+ ions are electrochemically active. The movement of anions leads to the formation of concentration gradients, which in turn causes concentration polarization and limits the battery's power density. Single-ion conductive polymer electrolytes (SIPEs) are designed to address this issue by immobilizing the anionic groups on the polymer backbone, thereby allowing only Li+ ions to be mobile. This results in a lithium-ion transference number (tLi+) close to unity.
The trifluoroacetate moiety has been explored as a functional group in the development of SIPEs. By incorporating trifluoroacetate anions into the polymer structure, researchers aim to create electrolytes with high tLi+. The rationale is that the trifluoroacetate group can provide a delocalized negative charge, which interacts weakly with the Li+ ions, thus facilitating their transport.
Research into polyether-based electrolytes has shown that the type of lithium salt, including lithium trifluoroacetate, significantly affects the properties of the electrolyte. dtic.mil While early studies focused on complexes of polyethers with various lithium salts, more recent efforts have been directed towards creating true single-ion conductors. In these systems, the trifluoroacetate group is covalently bonded to the polymer backbone. The resulting polymer electrolyte aims to exhibit a high lithium transference number, which is a critical parameter for evaluating its performance. arxiv.orgresearchgate.net
| Polymer Electrolyte System | Lithium Salt | tLi+ (approx.) | Measurement Method |
| PEO-based | LiTTP in diglyme | 0.7 | Polarization experiments koreascience.kr |
| PEO-based | LiClO₄ | 0.06 | Hittorf method lithiuminventory.com |
| Crosslinked PEGDMA | 1 M LiPF₆ in EC-DEC | 0.79 | Electrochemical methods |
| PMMA-based | LiCF₃SO₃-EC-SiO₂ | 0.38 - 0.41 | MC Simulation & Recurrence Relation koreascience.kr |
Note: This table provides a comparison of transference numbers for different polymer electrolyte systems. While not all directly feature the trifluoroacetate moiety, they illustrate the range of tLi+ values achieved in polymer-based systems. The development of trifluoroacetate-based SIPEs aims to achieve values closer to 1.
Low-Temperature Electrochemical Performance
The performance of lithium-ion batteries significantly deteriorates at sub-zero temperatures due to several factors, including decreased ionic conductivity of the electrolyte and increased interfacial resistance. The use of this compound in electrolyte formulations is a strategy being investigated to mitigate these low-temperature challenges.
Strategies for Enhanced Ionic Conductivity at Sub-Zero Temperatures
One of the primary reasons for poor low-temperature performance is the increase in electrolyte viscosity, which hinders the movement of lithium ions. rsc.org Strategies to enhance ionic conductivity at sub-zero temperatures often involve the use of co-solvents with low melting points and the optimization of the lithium salt. Fluorinated compounds, including those derived from trifluoroacetic acid, are of particular interest due to their low freezing points and ability to influence the Li+ solvation environment.
Research has demonstrated that electrolytes containing lithium trifluoroacetate, when complexed with Lewis acids, can exhibit significantly enhanced ionic conductivity. dtic.mil For example, complexes of lithium trifluoroacetate with SbCl₅ and BF₃ have shown an increase in conductivity by approximately two orders of magnitude compared to the uncomplexed salt. This enhancement is attributed to the formation of complex anions where the negative charge is more delocalized, leading to weaker ion pairing and increased mobility of the charge carriers.
| Electrolyte System | Temperature (°C) | Ionic Conductivity (S/cm) |
| LiTFA + SbCl₅ complex | 25 | ~1 x 10⁻⁴ |
| LiTFA + BF₃ complex | 25 | ~1 x 10⁻⁴ |
| LiTFA (uncomplexed) | 25 | ~1 x 10⁻⁶ |
Source: Adapted from data on complexes of lithium carboxylates with Lewis acids. dtic.mil The values are indicative of the significant enhancement in conductivity.
Furthermore, the introduction of lithium trifluoroacetate as a salt additive in conventional carbonate electrolytes has been shown to improve the low-temperature performance of lithium-sulfur batteries by disrupting the formation of lithium polysulfide clusters that impede kinetics. nih.gov
Mitigation of Charge Polarization and Interfacial Resistance in Cold Environments
At low temperatures, the resistance at the interface between the electrode and the electrolyte (interfacial resistance) increases significantly. acs.org This is due to the sluggish kinetics of the charge transfer reaction and the formation of a less conductive solid electrolyte interphase (SEI). This increased resistance leads to large voltage drops (polarization) during charging and discharging, reducing the battery's efficiency and usable capacity.
The use of lithium trifluoroacetate in the electrolyte can help mitigate these issues. The trifluoroacetate anion can participate in the formation of the SEI layer. A stable and uniform SEI with a high concentration of LiF, which can be promoted by the decomposition of fluorinated species, is known to facilitate Li+ transport and reduce interfacial resistance. researchgate.net Research has indicated that regulating the Li+ solvation sheath with lithium trifluoroacetate can lead to a stable SEI, which in turn reduces the energy barrier for Li+ diffusion and contributes to lower nucleation overpotential and faster ion transfer kinetics. researchgate.net This leads to a reduction in charge polarization, especially in cold environments. While direct quantitative data on the reduction of interfacial resistance specifically for this compound at various sub-zero temperatures is an active area of research, the qualitative evidence strongly suggests its beneficial role.
Applications in Advanced Materials Science Research
Synthesis of Novel Functionalized Materials
The application of lithium trifluoroacetate (B77799) monohydrate as a precursor extends to the synthesis of a variety of functionalized materials where the incorporation of both lithium ions and fluorinated moieties is desirable. The trifluoroacetate group (CF₃COO⁻) is particularly significant, as the introduction of fluorine into a material's structure can dramatically alter its physicochemical properties, including thermal stability, electronic characteristics, and chemical reactivity.
In this context, LiTFA·H₂O serves as a convenient and effective source for introducing the trifluoroacetate functional group into larger molecular or polymeric structures. This strategy is a key aspect of developing high-performance materials, such as advanced electrolytes for lithium-ion batteries. For instance, the presence of fluoro groups in the crystal frameworks of metal-organic frameworks (MOFs) has been shown to significantly promote lithium-ion transport performances. rsc.org The use of MOFs as sacrificial templates, a process where the framework is used to create other nanostructured materials, further broadens the scope of functional materials that can be derived from precursors like lithium trifluoroacetate. researchgate.net The thermal decomposition of the MOF precursor can lead to the formation of metal oxides, carbon matrices, or composites with unprecedented properties. researchgate.net
Precursor in Metal-Organic Frameworks (MOFs) Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for a range of applications. mdpi.comrsc.org Lithium trifluoroacetate monohydrate is an effective precursor in the synthesis of lithium-based MOFs (Li-MOFs).
The synthesis of MOFs can be achieved through various methods, including solvothermal, hydrothermal, microwave-assisted, and sonochemical techniques. mdpi.com In the synthesis of Li-MOFs, lithium trifluoroacetate can serve as the source for the lithium metal nodes. While transition metals are more commonly used, the incorporation of light alkali metals like lithium is an area of growing interest for creating ultra-lightweight materials with potential applications in hydrogen storage. researchgate.net The choice of metal precursor is critical for obtaining high-quality crystalline products, and metal acetates and their derivatives are popular choices due to their solubility in common solvents like DMF, alcohol, and water. nih.gov The trifluoroacetate anion can also act as a modulator in MOF synthesis, influencing the kinetics of crystal growth and the final topology of the framework.
A significant application for MOFs is in gas storage and separation. rsc.orgrsc.org The precise control over pore size and surface chemistry allows for the design of MOFs that can selectively adsorb certain gas molecules over others. Flexible MOFs, which can undergo structural changes in response to external stimuli like pressure or the presence of guest molecules, are particularly promising for these applications. rsc.org
MOFs designed with specific functional groups or pore characteristics can be tailored for targeted gas separations. For example, amino-functionalized MOFs have demonstrated high stability and effectiveness in storing hydrogen and separating hydrocarbons. rsc.org MOFs are also being explored as solid-state storage and delivery systems for reactive fluorinated gases, which are important in the pharmaceutical and agrochemical industries but are difficult to handle. thieme.de By trapping these gases within their pores, MOFs allow them to be used as stable, solid reagents. thieme.de The development of MOF-based nanofiltration membranes also shows great potential for the selective separation of ions, such as lithium from magnesium in brine, a process where the pore size of the MOF is a critical factor. mdpi.com
Table 1: Examples of MOFs and their Gas Separation Applications
| MOF Type | Application | Key Finding |
|---|---|---|
| Flexible MOFs | Gas Storage & Separation | Reversible structural changes allow for fine-tuned performance based on external stimuli. rsc.org |
| Amino-functionalized MOFs | H₂ Storage, Hydrocarbon Separation | High physicochemical stability and tailored pore environments enhance storage and separation efficiency. rsc.org |
| General MOFs | Handling Fluorinated Gases | Can reversibly bind reactive gases, allowing them to be handled as stable solid reagents for synthesis. thieme.de |
A key breakthrough has been achieved by introducing fluoro-substituted bridging ligands in MOFs to create high-performance solid-state electrolytes for lithium batteries. rsc.org This strategy significantly enhances lithium-ion conductivity. In one study, a fluorinated MOF (Cu-MOF-F₄) exhibited an outstanding Li⁺ conductivity of 1.16 × 10⁻³ S cm⁻¹ at room temperature, which is a substantial improvement. rsc.org This high conductivity is maintained over a broad temperature range, from -40 to 110 °C. rsc.org The fluorinated channels within the MOF create a favorable environment for Li⁺ transport, demonstrating the profound impact of integrating fluoro groups into the crystal framework. rsc.org
Table 2: Impact of Fluorination on MOF-Based Electrolyte Performance
| Property | Value for Cu-MOF-F₄ | Significance |
|---|---|---|
| Li⁺ Conductivity (Room Temp) | 1.16 × 10⁻³ S cm⁻¹ | Represents a breakthrough for MOF-based solid-state electrolytes. rsc.org |
| Activation Energy | 0.15 eV | Indicates a low energy barrier for lithium-ion movement. rsc.org |
| Li⁺ Transference Number | 0.84 | Shows that the majority of charge is carried by lithium ions, which is highly desirable for a battery electrolyte. rsc.org |
Fabrication of Lithium-Containing Nanomaterials
This compound is a valuable lithium source for the fabrication of various lithium-containing nanomaterials. These materials are at the forefront of research in energy storage, catalysis, and biomedicine. The synthesis of nanomaterials often requires precise control over size, shape, and composition, and the choice of precursor plays a critical role.
Recent research has demonstrated several methods for creating lithium-based nanoparticles. One novel approach involves integrating lithium ions into self-assembled metal phenolic networks (MPNs) to create a formulation for the extended release of lithium. nih.gov Another method describes the preparation of high-purity nano-lithium fluoride (B91410) with particle sizes ranging from 15 to 80 nm by reacting a lithium source with ammonium (B1175870) fluoride. google.com Furthermore, researchers have reported the first biological synthesis of lithium sulfide-containing nanoparticles using lithium-resistant bacteria isolated from the Atacama salt flat. nih.gov This biomineralization process yields spherical nanoparticles with an average size of less than 40 nm. nih.gov In these varied synthesis routes, lithium trifluoroacetate can serve as a suitable, high-purity lithium precursor to form the desired nanostructures.
Table 3: Examples of Synthesized Lithium-Containing Nanomaterials
| Nanomaterial | Synthesis Method | Particle Size | Potential Application |
|---|---|---|---|
| Lithium-containing Metal Phenolic Networks (MPNs) | Self-assembly through chelation of polyphenols with metal ions (Fe³⁺ and Li⁺). nih.gov | Nanoparticle network | Controlled drug delivery. nih.gov |
| Nano-Lithium Fluoride | Reaction of lithium hydroxide (B78521) with ammonium fluoride followed by heat treatment. google.com | 15 - 80 nm | Lithium-ion battery materials, functional ceramics. google.com |
Table 4: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₂F₃LiO₂·H₂O |
| Lithium trifluoroacetate | CF₃CO₂Li |
| Lithium | Li |
| Trifluoroacetate | CF₃COO⁻ |
| Hydrogen | H₂ |
| Lithium-ion | Li⁺ |
| Magnesium-ion | Mg²⁺ |
| Iron(III) ion | Fe³⁺ |
| Lithium Chloride | LiCl |
| Ammonium fluoride | NH₄F |
| Lithium hydroxide | LiOH |
| Lithium sulfide | Li₂S |
Role in Advanced Organic Synthesis and Biochemical Methodologies
Reagent for Trifluoroacetylation Reactions
Trifluoroacetylation, the introduction of a trifluoroacetyl group (-COCF₃) onto a molecule, is a key transformation in organic synthesis, particularly for the protection of amine groups in the synthesis of peptides and other bioactive molecules. google.comnih.gov The trifluoroacetyl group can render amines less basic and nucleophilic, and it plays a role in various synthetic strategies. google.com
While reagents like trifluoroacetic anhydride (B1165640) (TFAA) and ethyl trifluoroacetate (B77799) are commonly employed for trifluoroacetylation, the direct use of lithium trifluoroacetate monohydrate as a trifluoroacetylating agent is not extensively reported in the scientific literature. google.com However, methods for the trifluoroacetylation of primary and secondary amines have been developed using trifluoroacetic acid in the presence of activating agents. google.comresearchgate.net For instance, a process involving the reaction of an amine with trifluoroacetic acid in the presence of trichloromethylchloroformate and a tertiary amine like triethylamine (B128534) has been patented. google.com This reaction proceeds under mild conditions, from 0°C to room temperature. google.com
Another approach involves the use of trifluoroacetic acid with titanium tetrachloride to achieve trifluoroacetylation of amines. researchgate.net The development of catalyst-free methods for the trifluoroethylation of amines using trifluoroacetic acid has also been reported, highlighting the reactivity of the trifluoroacetate moiety. nih.gov These methods, while not directly employing lithium trifluoroacetate, underscore the importance of the trifluoroacetate group in organic synthesis. The potential for this compound to act as a trifluoroacetylating agent, perhaps under specific catalytic conditions, remains an area for further investigation.
Catalytic Applications in Specific Organic Transformations
Metal salts of trifluoroacetic acid have demonstrated utility as catalysts in a range of organic reactions, often functioning as Lewis acids. For example, silver trifluoroacetate is known to act as a Lewis acid catalyst and is used in the preparation of other trifluoroacetate-based reagents. samaterials.com Furthermore, silica-supported lanthanum trifluoroacetate has been developed as a reusable and water-compatible Lewis acid catalyst for the synthesis of 2,4,5-triarylimidazoles under solvent-free conditions. nih.gov This catalyst demonstrates the potential of metal trifluoroacetates in promoting important organic transformations. nih.gov
While the catalytic applications of this compound are not as well-documented, the catalytic activity of other lithium salts, such as lithium trifluoromethanesulfonate (B1224126) (LiOTf), has been established. researchgate.net LiOTf has been shown to be a recyclable catalyst for the efficient acetylation of alcohols and diacetylation of aldehydes under mild and neutral reaction conditions. researchgate.net This suggests that lithium salts can indeed serve as effective catalysts. The lithium cation itself can influence reactions, as seen in its effect on the cis/trans isomerization of prolyl peptide bonds. nih.gov Given the precedent set by other metal trifluoroacetates and lithium salts, it is plausible that this compound could exhibit catalytic activity in specific organic transformations, though dedicated research in this area is needed to confirm its efficacy and scope.
Fluoroalkylation Reagent in Complex Molecular Synthesis
The introduction of fluorine-containing groups into organic molecules is of significant interest in medicinal and agricultural chemistry due to the unique properties that fluorine imparts. nih.gov While trifluoroacetic acid and its derivatives are key sources of the trifluoromethyl group, their direct use as fluoroalkylating agents often requires specific reaction conditions and reagents. nih.gov
A notable method for the trifluoroethylation of amines utilizes trifluoroacetic acid in a catalyst-free reaction with a silane (B1218182) reducing agent. nih.gov This approach allows for the synthesis of a variety of β-fluoroalkylamines. nih.gov The reaction is believed to proceed through the in situ generation of silyl (B83357) ester intermediates. nih.gov The most common method for preparing trifluoromethylated amines involves the reduction of trifluoromethylamides, which are typically synthesized using trifluoroacetic anhydride. nih.gov
The direct application of this compound as a fluoroalkylation reagent in complex molecular synthesis is not prominently featured in the available literature. However, theoretical studies have explored the reaction mechanism of methyl trifluoroacetate with lithium polysulfides, which results in the formation of lithium trifluoroacetate, indicating the stability and potential involvement of this salt in complex reaction pathways. researchgate.netnih.gov
Applications in Peptide and Protein Chemistry Research
The trifluoroacetate anion is frequently encountered in peptide and protein research, primarily as a consequence of the use of trifluoroacetic acid (TFA) in purification and synthesis protocols. nih.govnih.gov The presence of lithium cations can also influence peptide structure. nih.gov
Use in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Analysis
Trifluoroacetic acid is a common mobile phase modifier in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification and analysis of synthetic peptides. nih.govnih.gov It is used to form ion pairs with the charged groups on peptides, which can improve peak shape and resolution during chromatography. nih.gov As a result, purified peptides are often isolated as their trifluoroacetate salts. nih.gov The lithium salt of trifluoroacetic acid, this compound, could potentially be used in the preparation of buffer systems for RP-HPLC, although the use of TFA itself is more prevalent. The presence of trifluoroacetate as a counter-ion is a significant consideration in subsequent biological assays, as it can affect the peptide's properties. nih.gov
Role as a Chaotropic Agent for Protein Denaturation Studies
Chaotropic agents are substances that disrupt the structure of macromolecules like proteins by interfering with non-covalent forces such as hydrogen bonds. While strong denaturants like guanidine (B92328) hydrochloride and urea (B33335) are commonly used in protein denaturation studies, the chaotropic properties of other salts are also of interest. There is limited direct evidence in the provided search results for the specific use of this compound as a chaotropic agent for protein denaturation studies. However, the influence of lithium cations on peptide conformation has been studied. nih.gov Specifically, lithium ions have been shown to affect the cis/trans isomerization of prolyl peptide bonds, suggesting an interaction with the peptide backbone that could be relevant to its potential as a chaotropic agent. nih.gov
Advanced Characterization Techniques in Research
Thermal Analysis for Decomposition Pathways and Stability (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are crucial for understanding the thermal stability of hydrated salts like lithium trifluoroacetate (B77799) monohydrate.
Thermogravimetric Analysis (TGA) would be used to determine the temperature ranges at which the compound loses mass. For a hydrated salt, this typically reveals the loss of water molecules followed by the decomposition of the anhydrous salt at higher temperatures. A key piece of data from TGA is the percentage of mass loss, which can confirm the number of water molecules in the hydrate. For lithium trifluoroacetate monohydrate (C₂F₃LiO₂·H₂O), a mass loss corresponding to the water of hydration would be expected.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) provide information on the energetics of the thermal events observed in TGA. Endothermic peaks would indicate processes like dehydration and melting, while exothermic peaks would signify decomposition or phase transitions. The combination of TGA and DSC allows for a complete picture of the thermal decomposition pathway. For instance, an endothermic peak in the DSC curve coinciding with a mass loss in the TGA curve would confirm the energy required for dehydration.
| Thermal Analysis Technique | Information Obtained | Expected Findings for this compound |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Stepwise mass loss corresponding to dehydration and subsequent decomposition. |
| Differential Thermal Analysis (DTA) | Temperature differences between the sample and a reference | Peaks indicating the temperatures of endothermic (dehydration, melting) and exothermic (decomposition) events. |
| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample | Quantitative measurement of the enthalpy changes associated with thermal events. |
Mechanical Property Assessment (e.g., Microhardness Testing)
The mechanical properties of crystalline materials like this compound are important for understanding their durability and handling characteristics. Microhardness testing would involve indenting a polished surface of a crystal with a known force and measuring the size of the resulting indentation. This would provide a quantitative value for the material's hardness, which relates to its resistance to plastic deformation. Research on related alkali metal carboxylates could provide a comparative context for the expected hardness.
Dielectric Spectroscopy for Electrical Behavior Studies
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. For a polarizable material like this compound, this technique can provide insights into the rotational dynamics of molecular dipoles and the mobility of charge carriers. The measurements would yield the dielectric constant and dielectric loss as a function of frequency, which can be correlated with the material's structure and the presence of mobile ions or water molecules.
Optical Property Investigations (e.g., Z-scan for Nonlinear Optical Parameters)
Microscopic Techniques for Morphology and Surface Analysis (Scanning Electron Microscopy, Atomic Force Microscopy)
Scanning Electron Microscopy (SEM) would be employed to visualize the morphology of this compound powder or crystals. SEM images would reveal details about the particle shape, size distribution, and surface texture.
Atomic Force Microscopy (AFM) could provide higher-resolution imaging of the crystal surface, revealing nanoscale features and surface roughness. In some cases, AFM can be used to probe local mechanical or electrical properties.
| Microscopic Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface features. |
| Atomic Force Microscopy (AFM) | High-resolution surface topography and roughness. |
Elemental Analysis (e.g., CHN Analysis) for Compositional Verification
CHN (Carbon, Hydrogen, Nitrogen) analysis is a standard method for determining the elemental composition of an organic compound. For this compound, this analysis would be used to experimentally verify the percentage of carbon and hydrogen. The results would be compared against the theoretical percentages calculated from the chemical formula (C₂F₃LiO₂·H₂O) to confirm the purity and stoichiometry of the synthesized compound.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 17.42 |
| Hydrogen (H) | 1.46 |
Future Research Directions and Emerging Applications
Exploration of Novel and Highly Efficient Synthetic Routes
The advancement of applications for lithium trifluoroacetate (B77799) monohydrate is intrinsically linked to the development of efficient and sustainable methods for its production. Future research is anticipated to move beyond traditional synthesis routes, which often involve the direct neutralization of trifluoroacetic acid with a lithium base. The focus will be on processes that offer higher purity, lower cost, and a reduced environmental footprint.
Key research areas include:
Greener Synthesis Pathways: Investigation into alternative, more sustainable synthetic methods is a primary goal. rsc.org This includes exploring routes that minimize waste and avoid the use of hazardous reagents, aligning with the principles of green chemistry. rsc.org For instance, developing processes that utilize bio-based starting materials or employ catalytic methods over stoichiometric ones are promising avenues.
Mechanochemical Methods: Techniques such as ball milling, which involve mechanical/chemical reactions in a solid state, could offer a solvent-free or low-solvent alternative for synthesizing lithium trifluoroacetate. researchgate.net These methods can lead to the formation of composite materials with unique properties and are often more energy-efficient. researchgate.net
Continuous Flow Synthesis: Moving from batch to continuous flow processes can offer significant advantages in terms of scalability, safety, and product consistency. Future research will likely explore the design of flow reactors for the continuous production of high-purity lithium trifluoroacetate, potentially integrating purification steps into the same process.
Deeper Understanding of Solvation Structures and Ion Transport Dynamics in Complex Systems
The performance of lithium trifluoroacetate in applications such as electrolytes is governed by the behavior of the lithium ion (Li⁺) at a molecular level. A fundamental understanding of Li⁺ solvation and its transport through a medium is crucial for designing improved systems.
Solvation Shell Characterization: Research is focused on elucidating the precise structure of the solvation shell around the Li⁺ ion in the presence of the trifluoroacetate anion and various solvents. The size and composition of this shell dictate the ion's mobility. stanford.edu Advanced spectroscopic techniques, like Raman spectroscopy, combined with molecular dynamics (MD) simulations, are being used to probe these structures, revealing how many solvent molecules and anions are directly coordinated to the lithium ion. jcesr.org Studies show that Li⁺ solvation structures can range from contact ion pairs (CIPs) to solvent-separated ion pairs (SSIPs) and larger aggregates (AGGs), significantly impacting electrolyte kinetics. nih.govrsc.org
Ion Transport Mechanisms: Lithium ions can move through an electrolyte via two primary mechanisms: the vehicular mechanism, where the Li⁺ ion diffuses along with its entire solvation shell, and a structural diffusion or "hopping" mechanism, where the Li⁺ ion jumps from one solvation site to another. stanford.edunih.gov The hopping mechanism, often facilitated by the presence of ion aggregates, greatly reduces the transport barrier and is considered more efficient for fast-charging applications. nih.govrsc.org Future work will aim to understand how the trifluoroacetate anion influences the dominant transport mechanism in different electrolyte formulations. MD simulations are a key tool in visualizing these dynamic processes, such as the exchange of ions within a coordination structure. acs.org
Development of Next-Generation Electrolyte Systems for Enhanced Battery Performance
The demand for safer, higher-energy-density lithium-ion batteries has spurred intensive research into new electrolyte components. polyu.edu.hk Lithium trifluoroacetate is being explored as a potential alternative or additive to the conventional lithium hexafluorophosphate (B91526) (LiPF₆) salt, which suffers from thermal instability and moisture sensitivity. electronicsonline.net.auresearchgate.net
Weakly Solvating and Localized High-Concentration Electrolytes (LHCEs): The trifluoroacetate anion's properties could be beneficial in formulating advanced electrolytes. In "weakly solvating" electrolytes, the anion's interaction with the lithium ion is tuned to facilitate easier desolvation at the electrode surface, a critical step for fast charging. polyu.edu.hk In LHCEs, a high concentration of a lithium salt is dissolved in a solvent, and then diluted with a non-solvating fluid. This creates unique Li⁺ transport pathways, potentially through ion aggregates, which can enhance the Li⁺ transference number (the fraction of total ionic conductivity contributed by Li⁺ ions). acs.org Future research will involve formulating and testing electrolytes containing lithium trifluoroacetate to optimize these properties.
Improving Interfacial Stability: The composition of the electrolyte directly influences the formation and stability of the solid-electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI). polyu.edu.hk Anion decomposition is a key part of forming a stable, inorganic-rich SEI. polyu.edu.hk Research will investigate the decomposition products of the trifluoroacetate anion and their contribution to forming a robust SEI that can suppress dendrite growth and side reactions, particularly for next-generation high-voltage cathodes and lithium metal anodes. electronicsonline.net.aunasa.gov
Deep Eutectic Solvents (DESs): A novel class of electrolytes can be formed by mixing a lithium salt with a hydrogen bond donor, such as an amide, to create a deep eutectic solvent. researchgate.netacs.org Systems combining lithium salts with 2,2,2-trifluoroacetamide (TFA) have been explored as potentially safe and electrochemically stable electrolytes. researchgate.netacs.org The trifluoroacetate group is expected to impart high oxidation stability, which is crucial for high-voltage battery applications. acs.org
Expansion of Catalytic and Reagent Applications in Organic Chemistry
Trifluoroacetic acid (TFA) is a widely used reagent and catalyst in organic synthesis, and its lithium salt can play complementary roles. researchgate.netresearchgate.net Future research is expected to further exploit the unique reactivity of the trifluoroacetate group.
Lewis Acid Catalysis: While lanthanide triflates are well-known water-compatible Lewis acid catalysts, there is growing interest in developing more sustainable and cheaper catalysts. nih.govnih.gov Researchers have developed silica-supported metal trifluoroacetates (e.g., of iron and lanthanum) as efficient, reusable, and environmentally friendly heterogeneous Lewis acid catalysts. nih.govnih.gov These catalysts have proven effective in synthesizing complex organic molecules like arylimidazoles and hexahydroquinolines under solvent-free conditions. nih.govnih.gov Future work will likely expand the scope of these supported catalysts to a wider range of organic transformations.
Nucleophilic Trifluoroacetoxylation: The trifluoroacetate anion, though related to the excellent leaving group triflate, can also act as a nucleophile under certain conditions. nih.gov It can participate in reactions by capturing highly reactive electrophilic intermediates. This reactivity can be harnessed for the synthesis of trifluoroacetate esters, which are valuable intermediates in organic chemistry. researchgate.net
Reagents for Fluorination: The trifluoromethyl (CF₃) group is a key structural motif in many pharmaceuticals and agrochemicals. Lithium trifluoroacetate can serve as a precursor or reagent in trifluoromethylation reactions. For example, some reagents release trifluoroacetate as a byproduct during the transfer of a trifluoromethyl group to a substrate. organic-chemistry.org Research into new synthetic methods may utilize lithium trifluoroacetate as a stable, solid source of the trifluoroacetate moiety in these and other transformations.
Integration with Emerging Sustainable Chemical Processes
Aligning chemical production and use with sustainability goals is a major driver of modern research. The lifecycle of lithium trifluoroacetate, from its synthesis to its application, is being evaluated through the lens of green chemistry.
Sustainable Production from Brines: The primary source of lithium is salt lake brines. researchgate.net Traditional extraction methods involve large evaporation ponds, which are inefficient and have a significant environmental impact. researchgate.net Emerging technologies like Direct Lithium Extraction (DLE) promise to make lithium production more sustainable by increasing recovery rates (from ~40% to over 90%), minimizing land and water use, and reducing processing time from months to hours. researchgate.netyoutube.com The sustainable production of lithium is fundamental to the green credentials of any lithium compound, including lithium trifluoroacetate.
Data Tables
Table 1: Compound Names Mentioned in this Article
| Compound Name | Abbreviation/Synonym | Chemical Formula |
| Lithium trifluoroacetate monohydrate | - | CF₃CO₂Li · H₂O |
| Trifluoroacetic acid | TFA | CF₃CO₂H |
| Lithium hexafluorophosphate | LiPF₆ | LiPF₆ |
| 2,2,2-trifluoroacetamide | TFA | C₂H₂F₃NO |
| Lithium bis(trifluoromethanesulfonyl)imide | LiTFSI | C₂F₆LiNO₄S₂ |
| Iron(III) phosphate | Ferric phosphate | FePO₄ |
| Lanthanum trifluoroacetate | - | C₆F₉LaO₆ |
| Iron trifluoroacetate | - | C₆F₉FeO₆ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
